molecular formula C7H12ClNO2 B6214366 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 2758005-41-1

6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No. B6214366
CAS RN: 2758005-41-1
M. Wt: 177.6
InChI Key:
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Description

6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (6-ABCH) is an organic compound that has a wide range of applications in the scientific research field. It is a chiral molecule that has been found to have unique properties, such as its ability to form complexes with other molecules, and its ability to act as a catalyst in certain chemical reactions. 6-ABCH has been used in the synthesis of numerous compounds, and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is still not fully understood, though it is thought to involve the formation of complexes with other molecules, as well as its ability to act as a catalyst in certain chemical reactions. It is believed that 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride can form complexes with other molecules, such as proteins and peptides, which can then be used to catalyze certain chemical reactions. Additionally, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has been shown to have a chiral selectivity, which means that it can be used to separate enantiomers of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride are still being studied, though it is known to have some potential therapeutic applications. 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a chiral selector in the separation of enantiomers. Additionally, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has been studied for its potential to act as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and other biologically active molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride in laboratory experiments include its ability to form complexes with other molecules, its ability to act as a catalyst in certain chemical reactions, and its chiral selectivity. Additionally, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is relatively easy to synthesize and is relatively inexpensive. However, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is sensitive to light and heat, and must be stored in a dark and cool environment. Additionally, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has a short shelf-life and must be used quickly after synthesis.

Future Directions

The future of 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is still being explored, though there are a number of potential applications. One potential application is its use in the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride could be used to develop new chiral selectors for the separation of enantiomers, as well as to develop new catalysts for chemical reactions. Additionally, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride could be used to develop new catalysts for the synthesis of amino acids, peptides, and other biologically active molecules. Finally, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride could be studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells.

Synthesis Methods

6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride can be synthesized using a variety of methods, including the reaction of 6-aminohexanoic acid with hydrochloric acid and a base, such as sodium hydroxide or potassium hydroxide. The reaction produces 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride and sodium chloride as the by-products. Other methods of synthesis include the reaction of 6-aminohexanoic acid with bromine and a base, or the reaction of 6-aminohexanoic acid with nitric acid and a base.

Scientific Research Applications

6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has been studied extensively in the scientific research field due to its unique properties and potential therapeutic applications. It has been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and other biologically active molecules. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and has been studied for its potential to inhibit the growth of cancer cells. In addition, 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has been studied for its potential applications in the field of biotechnology, including its ability to act as a chiral selector in the separation of enantiomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Hydrogen gas", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Acetone", "Sodium borohydride", "Sodium bicarbonate", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-Norbornene-5,6-endo-dicarboxylic anhydride", "Step 2: Hydrogenation of cis-Norbornene-5,6-endo-dicarboxylic anhydride using hydrogen gas and a palladium catalyst to form cis-Norbornene-5,6-endo-dicarboxylic acid", "Step 3: Conversion of cis-Norbornene-5,6-endo-dicarboxylic acid to cis-5-Norbornene-2-carboxylic acid through a decarboxylation reaction using sodium hydroxide", "Step 4: Conversion of cis-5-Norbornene-2-carboxylic acid to 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid through a series of reactions involving ammonia, sodium borohydride, and chloroacetic acid", "Step 5: Formation of 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride through the addition of hydrochloric acid to the product obtained in step 4" ] }

CAS RN

2758005-41-1

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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